5-bromo-N-hydroxythiophene-2-carboxamide

Description

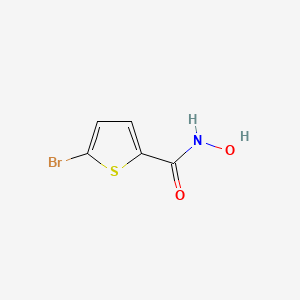

5-Bromo-N-hydroxythiophene-2-carboxamide is a thiophene-derived carboxamide featuring a bromine substituent at the 5-position and a hydroxamic acid (N-hydroxy) group at the carboxamide position. This compound belongs to a class of sulfur-containing heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

5-bromo-N-hydroxythiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-4-2-1-3(10-4)5(8)7-9/h1-2,9H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAVGTBNUROKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855991-57-0 | |

| Record name | 5-bromo-N-hydroxythiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-bromo-N-hydroxythiophene-2-carboxamide typically involves the bromination of thiophene-2-carboxamide followed by hydroxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and hydroxylamine for the hydroxylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-bromo-N-hydroxythiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The thiophene moiety, which includes 5-bromo-N-hydroxythiophene-2-carboxamide, is recognized for its diverse biological activities. Thiophene derivatives have been implicated in the development of drugs targeting various conditions, including neurological disorders, cancer, and infectious diseases. The compound's structure allows it to interact with biological targets effectively due to its lipophilicity, which aids in crossing the blood-brain barrier .

Case Study: Anticancer Activity

Research has indicated that thiophene derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds structurally related to this compound have shown promise in preclinical models for their ability to induce apoptosis in cancer cells. A study demonstrated that modifications to the thiophene ring could enhance potency against certain cancer cell lines, suggesting a potential pathway for drug development .

Material Science

Conductive Polymers

this compound can be utilized in the synthesis of conductive polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine into the thiophene structure improves the electronic properties of the resulting polymers, enhancing their conductivity and stability .

Data Table: Properties of Conductive Polymers Derived from Thiophene Compounds

| Property | Value | Notes |

|---|---|---|

| Conductivity | Up to 10 S/cm | Varies based on polymerization conditions |

| Stability | High | Retains properties under ambient conditions |

| Processability | Soluble in common solvents | Facilitates easy fabrication |

Agricultural Chemistry

Pesticidal Activity

Research has explored the use of thiophene derivatives, including this compound, as potential agrochemicals. These compounds exhibit herbicidal and insecticidal properties, making them candidates for developing environmentally friendly pesticides. Studies have shown that certain derivatives can effectively inhibit plant growth or pest reproduction at low concentrations .

Case Study: Herbicidal Efficacy

A field study assessed the herbicidal activity of thiophene-based compounds on common agricultural weeds. Results indicated that formulations containing this compound significantly reduced weed biomass compared to control treatments, highlighting its potential as an effective herbicide .

Analytical Chemistry

Analytical Applications

The compound is also employed in analytical chemistry for developing sensors and probes due to its unique chemical properties. Its ability to form complexes with metal ions makes it suitable for detecting trace amounts of heavy metals in environmental samples .

Data Table: Analytical Applications of this compound

| Application | Methodology | Target Analyte |

|---|---|---|

| Metal Ion Detection | UV-Vis Spectrophotometry | Lead (Pb), Cadmium (Cd) |

| Sensor Development | Electrochemical Sensors | Various pollutants |

Mechanism of Action

The mechanism of action of 5-bromo-N-hydroxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Observations :

- In contrast, bromine in the target compound primarily influences steric and electronic properties.

- N-Hydroxy vs. Other Amides : The hydroxamic acid group in the target compound is unique among the listed analogs, suggesting distinct metal-binding capabilities absent in compounds with thiazole or isoxazole substituents.

Spectroscopic and Physicochemical Data

- NMR Trends : In compound 79 (), the thiophene protons resonate at δ 7.44 (d) and 8.11 (d), while the nitrothiazole proton appears at δ 8.71 (s) . The N-hydroxy group in the target compound would likely show a broad singlet near δ 10–13 ppm, similar to hydroxamic acids in unrelated studies.

- Molecular Weight and Solubility : The target compound (estimated MW ~250–280 g/mol) is smaller than ’s benzo[b]thiophene derivative (MW 362.24), which may improve aqueous solubility .

Critical Analysis of Limitations and Opportunities

- Data Gaps : Direct biological or spectroscopic data for this compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

- Opportunities for Research : Comparative studies on metal-chelating efficacy (vs. nitro or isoxazole derivatives) and in vitro HDAC inhibition assays are warranted.

Biological Activity

5-bromo-N-hydroxythiophene-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties. The compound's molecular structure, as indicated by its formula , suggests a diverse range of interactions with biological targets.

Structural Information

The structural representation of this compound is crucial for understanding its reactivity and interaction with biological systems. Below is a summary of its structural details:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| SMILES | C1=C(SC(=C1)Br)C(=O)NO |

| InChI | InChI=1S/C5H4BrNO2S/c6-4-... |

| Predicted CCS (Ų) | 129.8 (for [M]+) |

Synthesis

The synthesis of this compound typically involves reactions that introduce the bromine and hydroxy groups onto the thiophene ring, followed by carboxamide formation. Various synthetic routes have been explored, including electrophilic aromatic substitution and coupling reactions, which yield the compound with good purity and yield.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, this compound has shown promising activity against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-1). The Minimum Inhibitory Concentration (MIC) for certain derivatives has been reported as low as 0.39 μg/mL, indicating strong efficacy against these pathogens .

Table: Antibacterial Activity of this compound

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |

Anticancer Activity

In addition to its antibacterial properties, compounds similar to this compound have been evaluated for anticancer activity. Preliminary in vitro studies suggest that these compounds may inhibit the growth of various cancer cell lines, although specific data on this compound remains limited.

Case Study: Anticancer Screening

A recent study evaluated the cytotoxicity of thiophene derivatives against several cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer). The results indicated a correlation between lipophilicity and anticancer activity, suggesting that modifications to the thiophene structure could enhance therapeutic efficacy .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial or cancerous cells. For example, its ability to form hydrogen bonds and hydrophobic interactions with target proteins may play a critical role in its antimicrobial action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.